molecular formula C7H8O2<br>OH(C6H4)OCH3<br>C7H8O2 B1676288 4-Methoxyphenol CAS No. 150-76-5

4-Methoxyphenol

Cat. No. B1676288
CAS RN: 150-76-5
M. Wt: 124.14 g/mol
InChI Key: NWVVVBRKAWDGAB-UHFFFAOYSA-N
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Patent
US07741427B2

Procedure details

12.08 g of 4-arm PEG 15 k (Mn=14861 g/mol, 3.3 meq OH) were dissolved in 150 ml of dry tetrahydrofuran under an Ar atmosphere. The solution was dried by refluxing the solvent over molecular sieves until the water content had fallen below 100 ppm, after which it was allowed to cool down to room temperature. 0.78 g of triethylamine (7.7 mmol) were added and a solution of 0.69 g of acryloylchloride (7.7 mmol) in 20 ml of dry dichloromethane was added drop wise at such a rate that the temperature of the reaction mixture remained below 30° C. The resulting suspension was filtered through ca. 1 cm of Celite 545, yielding a pale yellow, clear solution to which 44 mg of MEHQ were added. The solvent was removed by rotary evaporation, the resulting solid was redissolved in 150 ml of water and NaHCO3 was added until pH 8. The aqueous solution was washed twice with 40 ml of diethyl ether, 10 g of NaCl were added and the product was extracted with four 50 ml portions of dichloromethane. The combined organic layers were dried with Na2SO4 and filtered. To the resulting pale yellow solution 30 mg of MEHQ were added and it was concentrated to ca. 35 ml by rotary evaporation. Precipitation in 0.8 l of cold diethyl ether and subsequent filtration and drying at 60° C. in a vacuum oven yielded 11.5 g (94%) of a white powder. The structure of the product was confirmed by 1H NMR, which showed a degree of functionalization of ca. 97%.
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](N(CC)CC)C.[C:8](Cl)(=[O:11])[CH:9]=[CH2:10].[O:13]1C[CH2:16][CH2:15][CH2:14]1>ClCCl>[CH3:1][O:11][C:8]1[CH:16]=[CH:15][C:14]([OH:13])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0.78 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0.69 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was dried
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing the solvent over molecular sieves until the water content
CUSTOM
Type
CUSTOM
Details
remained below 30° C
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered through ca. 1 cm of Celite 545

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 44 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.